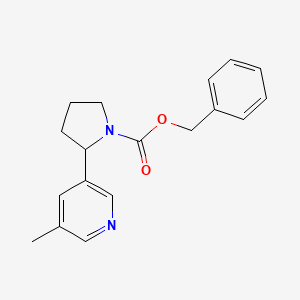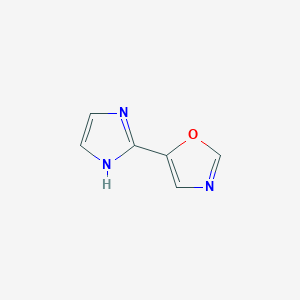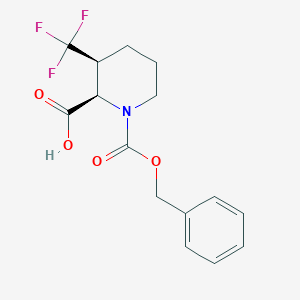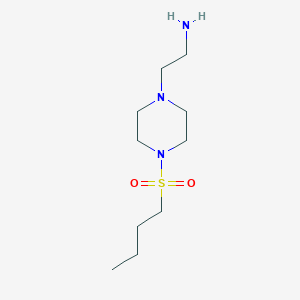![molecular formula C25H24O12 B11815695 Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-](/img/structure/B11815695.png)
Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-, also known as 3,4-dicaffeoylquinic acid, is a polyphenolic compound. It is a derivative of quinic acid and is commonly found in various plants, including coffee beans, artichokes, and certain medicinal herbs. This compound is known for its antioxidant properties and potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dicaffeoylquinic acid typically involves the esterification of quinic acid with caffeic acid. The reaction is usually carried out in the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), and a base, such as pyridine. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of 3,4-dicaffeoylquinic acid can be achieved through extraction from natural sources, such as coffee beans and artichokes. The extraction process involves solvent extraction, followed by purification using techniques like column chromatography and crystallization. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) analysis.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dicaffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of 3,4-dicaffeoylquinic acid.
Substitution: Acetylated derivatives and other substituted products.
Applications De Recherche Scientifique
3,4-dicaffeoylquinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a standard compound in analytical chemistry for the quantification of polyphenols in plant extracts.
Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Research has shown its potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.
Mécanisme D'action
The mechanism of action of 3,4-dicaffeoylquinic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
3,4-dicaffeoylquinic acid can be compared with other similar compounds, such as:
Chlorogenic Acid: Another polyphenolic compound found in coffee beans, known for its antioxidant and anti-inflammatory properties.
Quinic Acid: The parent compound of 3,4-dicaffeoylquinic acid, commonly found in plants and used as a precursor in the synthesis of various derivatives.
Caffeic Acid: A phenolic acid that is esterified with quinic acid to form 3,4-dicaffeoylquinic acid, known for its antioxidant and anti-cancer properties.
The uniqueness of 3,4-dicaffeoylquinic acid lies in its dual caffeoyl groups, which enhance its antioxidant activity compared to its parent compounds.
Propriétés
Formule moléculaire |
C25H24O12 |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
(1R,3S,4S,5S)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m0/s1 |
Clé InChI |
UFCLZKMFXSILNL-WXAIXHMISA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
SMILES canonique |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)



![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)
![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)

